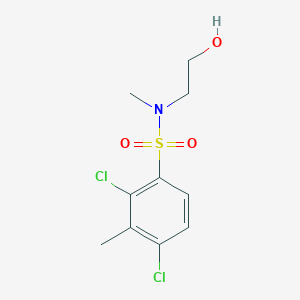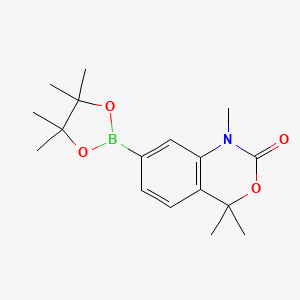![molecular formula C14H10BNO3 B13984723 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile is a member of the benzoxaborole class of compounds. It is known for its role as a phosphodiesterase 4 (PDE4) inhibitor and has been studied for its potential therapeutic benefits in treating skin conditions such as psoriasis and atopic dermatitis .
Méthodes De Préparation
The synthesis of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile typically involves the reaction of 5-hydroxy-1,3-dihydro-2,1-benzoxaborole with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxaborole moiety.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other benzoxaborole derivatives.
Biology: The compound is studied for its inhibitory effects on PDE4, which plays a role in inflammatory processes.
Medicine: It has shown potential in treating skin conditions like psoriasis and atopic dermatitis by reducing inflammation.
Mécanisme D'action
The mechanism of action of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile involves the inhibition of PDE4. By inhibiting PDE4, the compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17). The inhibition of these cytokines helps to alleviate inflammation and improve skin conditions .
Comparaison Avec Des Composés Similaires
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile can be compared with other similar compounds such as:
- 2-Ethoxy-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinonitrile
- 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-(2-isopropoxyethoxy)nicotinonitrile
- 5-Chloro-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-((4-oxopentyl)oxy)nicotinonitrile
These compounds share a similar benzoxaborole core structure but differ in their substituents, which can affect their affinity for PDE4 and their overall biological activity. The unique structure of this compound allows it to effectively inhibit PDE4 and reduce inflammation .
Propriétés
Formule moléculaire |
C14H10BNO3 |
|---|---|
Poids moléculaire |
251.05 g/mol |
Nom IUPAC |
4-[(1-hydroxy-3H-2,1-benzoxaborol-4-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-4-6-11(7-5-10)19-14-3-1-2-13-12(14)9-18-15(13)17/h1-7,17H,9H2 |
Clé InChI |
JHCANABFXFFJEV-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C(=CC=C2)OC3=CC=C(C=C3)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
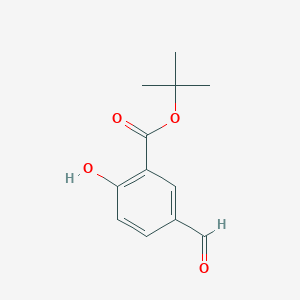
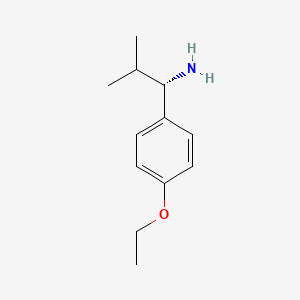

![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
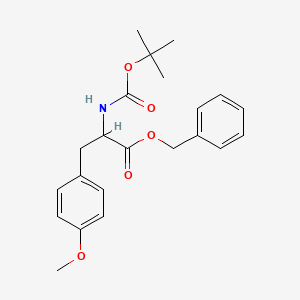
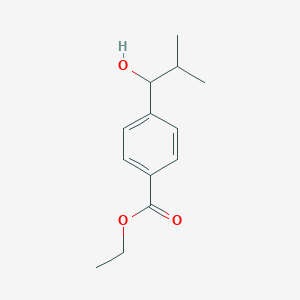
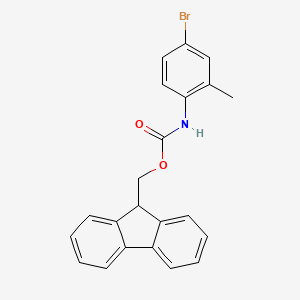
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
